Specific Scientific Field: The compound has been recognized in the field of Medicinal Chemistry .
Summary of the Application: Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating these conditions.
Specific Scientific Field: This application falls under the field of Pharmacology .
Summary of the Application: Zolimidine, an imidazopyridine analogue, is used as a gastroprotective drug . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for gastroprotection.
Results or Outcomes: The use of zolimidine has shown significant gastroprotective effects . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating conditions related to the gastrointestinal system.
Specific Scientific Field: This application falls under the field of Neuropharmacology .
Summary of the Application: Zolpidem, an imidazopyridine analogue, is used as a drug for treating insomnia . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating insomnia.
Results or Outcomes: The use of zolpidem has shown significant effects in treating insomnia . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating insomnia.
Specific Scientific Field: This application falls under the field of Materials Science .
Summary of the Application: Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, including the development of optoelectronic devices and sensors .
Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in optoelectronic devices and sensors has shown promising innovations . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new materials for these applications.
Specific Scientific Field: This application falls under the field of Biomedical Imaging .
Summary of the Application: Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in confocal microscopy and imaging has shown promising results . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new materials for these applications.
6-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol. It features a fused imidazole and pyridine ring system, characterized by the presence of bromine and chlorine substituents at the 6 and 8 positions, respectively. The compound is typically encountered as a solid, appearing in various colors ranging from white to orange to green, depending on its purity and form. Its melting point ranges from 131 to 135 °C .
These reactions allow for the synthesis of diverse derivatives that may exhibit different chemical properties and biological activities.
Research indicates that 6-Bromo-8-chloroimidazo[1,5-a]pyridine possesses potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure enables it to interact with specific molecular targets within biological systems, which may modulate enzyme activity or receptor function. This suggests its utility in developing therapeutic agents for various diseases .
The synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine can be achieved through several methods:
6-Bromo-8-chloroimidazo[1,5-a]pyridine has diverse applications across various fields:
Studies on 6-Bromo-8-chloroimidazo[1,5-a]pyridine have focused on its interactions with biological targets. The compound's ability to bind to specific enzymes or receptors can lead to significant biological effects. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Research continues to identify the precise molecular pathways influenced by this compound .
Several compounds share structural similarities with 6-Bromo-8-chloroimidazo[1,5-a]pyridine. Below is a comparison highlighting their unique features:
Compound Name | Structural Features | Similarity Index |
---|---|---|
6-Bromo-8-chloroimidazo[1,2-a]pyrazine | Lacks amine group at the 3-position | 0.79 |
8-Bromo-6-chloroimidazo[1,2-a]pyridine | Different ring structure | 0.74 |
6-Bromo-3-chloroimidazo[1,2-a]pyridine | Chlorine at the 3-position | 0.74 |
6-Bromo-2-chloroimidazo[1,2-a]pyridine | Chlorine at the 2-position | 0.74 |
6-Bromo-7-methylimidazo[1,2-a]pyridine | Methyl group instead of chlorine | 0.73 |
6,8-Dichloroimidazo[1,2-a]pyridine | Two chlorine substituents | 0.78 |
The uniqueness of 6-Bromo-8-chloroimidazo[1,5-a]pyridine lies in its combination of both bromine and chlorine atoms along with an amine group at the specific positions on the imidazole-pyridine framework. This distinct arrangement contributes to its unique reactivity profile and potential biological activities compared to structurally similar compounds .